molecular formula C9H9NO4 B2993653 5-Amino-2-(carboxymethyl)benzoic acid CAS No. 22901-69-5

5-Amino-2-(carboxymethyl)benzoic acid

Cat. No. B2993653
CAS RN: 22901-69-5
M. Wt: 195.174
InChI Key: SPHCOCASDAOIQW-UHFFFAOYSA-N
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Description

5-Amino-2-(carboxymethyl)benzoic acid is a derivative of Glycine . It is also known by its CAS number 22901-69-5 .


Molecular Structure Analysis

The molecular weight of 5-Amino-2-(carboxymethyl)benzoic acid is 195.17 . Its IUPAC name is 5-amino-2-(carboxymethyl)benzoic acid and its InChI code is 1S/C9H9NO4/c10-6-2-1-5 (3-8 (11)12)7 (4-6)9 (13)14/h1-2,4H,3,10H2, (H,11,12) (H,13,14) .

Scientific Research Applications

Biosynthesis of Natural Products

5-Amino-2-(carboxymethyl)benzoic acid plays a role in the biosynthesis of various natural products. For instance, 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a related compound, is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of AHBA-derived natural products involves molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Crystal Structure Analysis

In the field of crystallography, studies have been conducted on compounds like 2-Amino-5-chloropyridine and benzoic acid, which are structurally similar to 5-Amino-2-(carboxymethyl)benzoic acid. These studies explore the hydrogen bonding and crystal structure, enhancing the understanding of molecular interactions (Hemamalini & Fun, 2010).

Electrochemical Behavior

Research on electrochemical behavior of compounds like 2-hydroxy-5-azo-benzoic acid, which shares similarities with 5-Amino-2-(carboxymethyl)benzoic acid, reveals insights into the electrochemical reduction processes. This includes the study of how the position of substituents and pH affect electrochemical behavior, leading to the formation of products like 5-amino salicylic acid (Mandić, Nigović, & Šimunić, 2004).

Biological Activity Studies

Studies on related compounds have focused on the synthesis and biological activity of various benzoic acid derivatives. For instance, research into the synthesis of azo ligands from amino benzoic acids and their metal complexes explores their antibacterial and antifungal activities, offering potential applications in medicine and biology (Jaber, Kyhoiesh, & Jawad, 2021).

Supramolecular Chemistry

Research in supramolecular chemistry involving carboxylic acid derivatives and 2-aminoheterocyclic compounds, related to 5-Amino-2-(carboxymethyl)benzoic acid, focuses on hydrogen bonding and non-covalent interactions. These studies are crucial for understanding the formation of complex molecular structures and their potential applications (Jin et al., 2011).

Synthesis of Novel Functional Diacids

Research on the synthesis of functional diacids, like 5-(Carboxymethyl-carbamoyl)-pentanoic acid, involves the reaction of anhydrides with amino acids. Such studies contribute to the development of new compounds with potential applications in various industries (Zhang Zhi-qin, 2004).

Safety and Hazards

The safety data sheet for 5-Amino-2-(carboxymethyl)benzoic acid suggests that it should be handled with personal protective equipment/face protection. It should be stored under an inert atmosphere and protected from direct sunlight . Avoid contact with skin and eyes, and avoid ingestion and inhalation .

properties

IUPAC Name

5-amino-2-(carboxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHCOCASDAOIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(carboxymethyl)benzoic acid

Synthesis routes and methods

Procedure details

Compound 13 (15.75 g/0.07 mol) was then dissolved in 150 ml 1N NaOH, treated with 0.55 g of 5% Pd—C and placed in a 500 ml Parr bottle. The resultant mixture was hydrogenated at 47 psi for 3 hours or until the uptake of hydrogen ceased. The solution was suction filtered through Celite, washed with a minimum amount of DI water and then acidified with c. HCl to pH 4-5. The solution was stored in the refrigerator (scratch to induce crystallization) over night. The product crystallized and was isolated by suction filtration. A second and third crop can be obtained by allowing the filtrate to slowly concentrate at room temperature. The product formed: 11 g (81% yield). 1H NMR (d6-DMSO): δ 7.13 (s, 1H), 6.91 (d, J=8 Hz, 1H), 6.64 (d, J=8 Hz, 1H), 3.69 (s, 2H); IR (KBr): 3320-3640 (br), 1700 (s), 1550 (s) cm−1; EI-MS (m/z) 194.1 (M−); MS/MS 150; Anal. Calcd. for C9H9NO4.(H2O)0.25: C, 54.13; H, 4.80; N, 7.02%. Found: C, 54.09; H, 5.26; N, 7.01; Na, 0.29%.
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